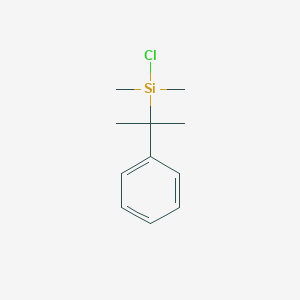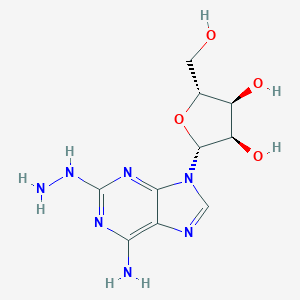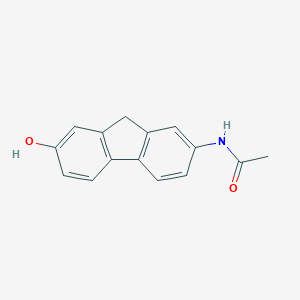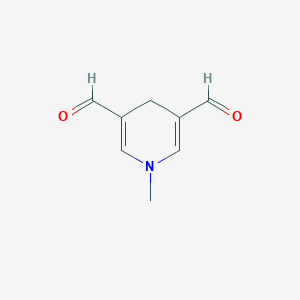
1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde (MDPDA) is a chemical compound that has gained attention in the scientific community due to its potential applications in organic synthesis and as a building block in the development of new drugs. MDPDA is a versatile molecule that can be synthesized using a variety of methods.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has been used in a variety of scientific research applications, including as a building block in the development of new drugs. 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has been used to synthesize a variety of compounds, including pyridine derivatives, which have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has also been used in the synthesis of fluorescent dyes, which have potential applications in imaging and diagnostic techniques.
Wirkmechanismus
The mechanism of action of 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde is not well understood. However, studies have shown that 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde can inhibit the activity of enzymes involved in the synthesis of DNA and RNA, which may contribute to its potential applications in the treatment of cancer.
Biochemische Und Physiologische Effekte
1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has been shown to have a variety of biochemical and physiological effects. Studies have shown that 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde can inhibit the activity of enzymes involved in the synthesis of DNA and RNA, which may contribute to its potential applications in the treatment of cancer. 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has also been shown to have antioxidant properties, which may contribute to its potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has several advantages for lab experiments, including its versatility as a building block in the development of new drugs and its potential applications in the synthesis of fluorescent dyes. However, 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has several limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde. One potential future direction is the development of new drugs based on 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde. Another potential future direction is the synthesis of new fluorescent dyes based on 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde. Additionally, further research is needed to understand the mechanism of action of 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde and its potential applications in the treatment of cancer and neurodegenerative diseases.
Synthesemethoden
1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde can be synthesized using a variety of methods, including the Hantzsch reaction, the Paal-Knorr reaction, and the Biginelli reaction. The Hantzsch reaction involves the condensation of two molecules of acetaldehyde with one molecule of ethyl acetoacetate and one molecule of ammonia to form 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde. The Paal-Knorr reaction involves the cyclization of α,β-unsaturated ketones with ammonia to form 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea to form 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde.
Eigenschaften
CAS-Nummer |
113737-62-5 |
|---|---|
Produktname |
1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde |
Molekularformel |
C8H9NO2 |
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
1-methyl-4H-pyridine-3,5-dicarbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-9-3-7(5-10)2-8(4-9)6-11/h3-6H,2H2,1H3 |
InChI-Schlüssel |
PNCONJULNSNYDQ-UHFFFAOYSA-N |
SMILES |
CN1C=C(CC(=C1)C=O)C=O |
Kanonische SMILES |
CN1C=C(CC(=C1)C=O)C=O |
Synonyme |
3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



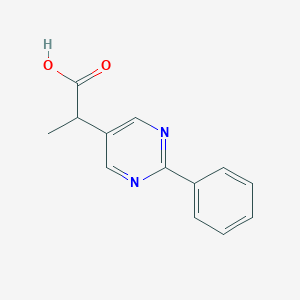
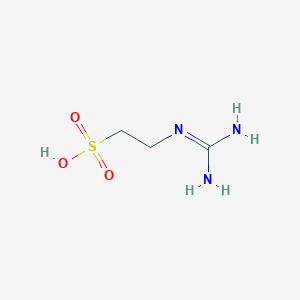
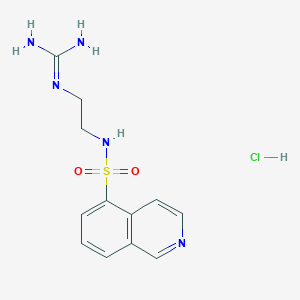
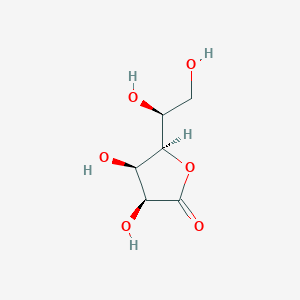
![1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B43779.png)
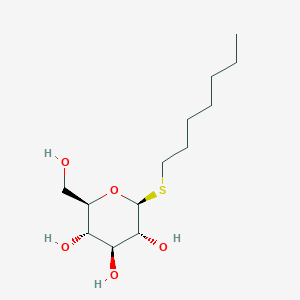
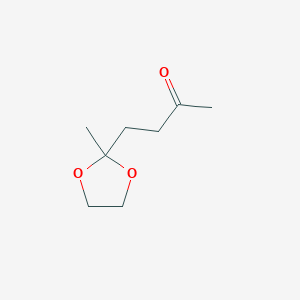


![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)
![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)
